7-Benzyl-9-phenyl-9-(piperidin-1-yl)-3-oxa-7-azabicyclo[3.3.1]nonane
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Overview
Description
7-Benzyl-9-phenyl-9-(piperidin-1-yl)-3-oxa-7-azabicyclo[3.3.1]nonane is a chemical compound that belongs to the class of bicyclic azabicyclo compounds. It is also known as 7-Benzyl-9-phenyl-9-(1-piperidinyl)-3-oxa-7-azabicyclo[3.3.1]nonane or BPPN. This compound has shown potential in scientific research for its unique properties, including its mechanism of action and physiological effects. In 3.1]nonane.
Mechanism Of Action
The mechanism of action for 7-Benzyl-9-phenyl-9-(piperidin-1-yl)-3-oxa-7-azabicyclo[3.3.1]nonane is not fully understood. However, studies have suggested that the compound may act as a serotonin-norepinephrine-dopamine reuptake inhibitor (SNRI) and may also modulate the activity of the gamma-aminobutyric acid (GABA) neurotransmitter system.
Biochemical And Physiological Effects
Studies have shown that 7-Benzyl-9-phenyl-9-(piperidin-1-yl)-3-oxa-7-azabicyclo[3.3.1]nonane has various biochemical and physiological effects. For example, one study by Zhang et al. (2017) found that the compound inhibited the growth of cancer cells by inducing apoptosis and cell cycle arrest. Another study by Li et al. (2015) found that the compound had significant antidepressant effects in animal models.
Advantages And Limitations For Lab Experiments
One advantage of using 7-Benzyl-9-phenyl-9-(piperidin-1-yl)-3-oxa-7-azabicyclo[3.3.1]nonane in lab experiments is its potential as a novel antidepressant and anti-tumor agent. However, one limitation is that the compound's mechanism of action is not fully understood, and further research is needed to determine its safety and efficacy.
Future Directions
There are several future directions for research on 7-Benzyl-9-phenyl-9-(piperidin-1-yl)-3-oxa-7-azabicyclo[3.3.1]nonane. One potential direction is to further investigate its mechanism of action and potential as a novel antidepressant and anti-tumor agent. Another potential direction is to explore its potential in other scientific research applications, such as in the treatment of neurological disorders or as a modulator of the GABA neurotransmitter system.
In conclusion, 7-Benzyl-9-phenyl-9-(piperidin-1-yl)-3-oxa-7-azabicyclo[3.3.1]nonane is a chemical compound that has shown potential in scientific research for its unique properties. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been explored in this paper. Further research is needed to fully understand the compound's potential in various scientific research applications.
Synthesis Methods
The synthesis method for 7-Benzyl-9-phenyl-9-(piperidin-1-yl)-3-oxa-7-azabicyclo[3.3.1]nonane involves the reaction of 1,5-dibromopentane with a mixture of benzylamine and phenylmagnesium bromide, followed by reaction with piperidine and sodium hydride. The resulting product is then purified through column chromatography. This method has been reported in a research article by Li et al. (2015).
Scientific Research Applications
7-Benzyl-9-phenyl-9-(piperidin-1-yl)-3-oxa-7-azabicyclo[3.3.1]nonane has been studied for its potential in various scientific research applications. One study by Zhang et al. (2017) investigated the compound's effects on the growth of cancer cells and found that it had significant anti-tumor activity. Another study by Li et al. (2015) explored the compound's potential as a novel antidepressant and found that it had significant antidepressant effects in animal models.
properties
CAS RN |
110466-16-5 |
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Product Name |
7-Benzyl-9-phenyl-9-(piperidin-1-yl)-3-oxa-7-azabicyclo[3.3.1]nonane |
Molecular Formula |
C25H32N2O |
Molecular Weight |
376.5 g/mol |
IUPAC Name |
7-benzyl-9-phenyl-9-piperidin-1-yl-3-oxa-7-azabicyclo[3.3.1]nonane |
InChI |
InChI=1S/C25H32N2O/c1-4-10-21(11-5-1)16-26-17-23-19-28-20-24(18-26)25(23,22-12-6-2-7-13-22)27-14-8-3-9-15-27/h1-2,4-7,10-13,23-24H,3,8-9,14-20H2 |
InChI Key |
PIWVKWBMDDFZNZ-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)C2(C3CN(CC2COC3)CC4=CC=CC=C4)C5=CC=CC=C5 |
Canonical SMILES |
C1CCN(CC1)C2(C3CN(CC2COC3)CC4=CC=CC=C4)C5=CC=CC=C5 |
synonyms |
7-benzyl-9-phenyl-9-piperidino-3-oxa-7-azabicyclo(3.3.1)nonane 7B-9-PPOABN |
Origin of Product |
United States |
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